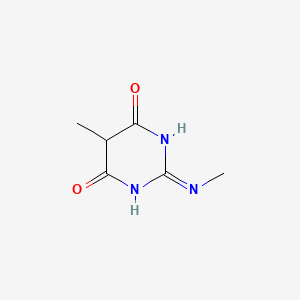
2,4-Difluoro-5-(3-(trifluoromethoxy)phenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is a fluorinated heterocyclic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-(3-(trifluoromethoxy)phenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2,4-Difluoro-5-(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学研究应用
2,4-Difluoro-5-(3-(trifluoromethoxy)phenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can have improved pharmacokinetic properties.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2,4-Difluoro-5-(3-(trifluoromethoxy)phenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability.
相似化合物的比较
- 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol
- 4-(Trifluoromethoxy)phenylboronic acid
Comparison: Compared to similar compounds, 2,4-Difluoro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is unique due to its pyrimidine core, which imparts distinct chemical properties and reactivity. The presence of multiple fluorine atoms further enhances its stability and lipophilicity, making it a valuable compound in various applications.
属性
分子式 |
C11H5F5N2O |
|---|---|
分子量 |
276.16 g/mol |
IUPAC 名称 |
2,4-difluoro-5-[3-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5F5N2O/c12-9-8(5-17-10(13)18-9)6-2-1-3-7(4-6)19-11(14,15)16/h1-5H |
InChI 键 |
AMHKZTMIUKJWMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


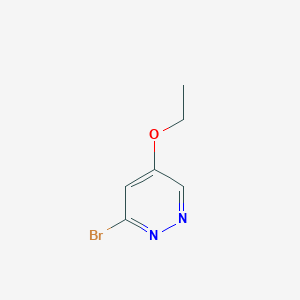
![4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
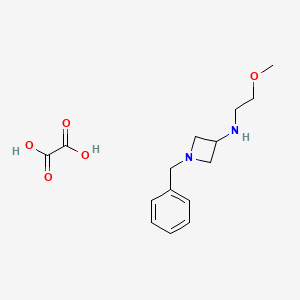
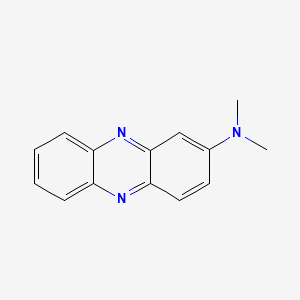
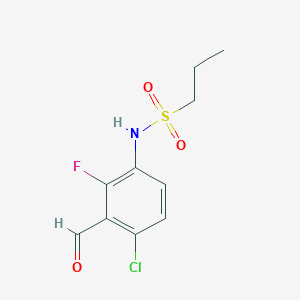
![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)
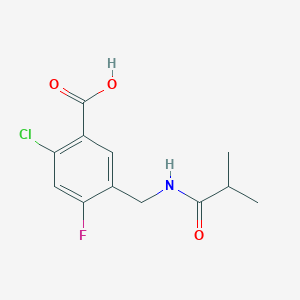
![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
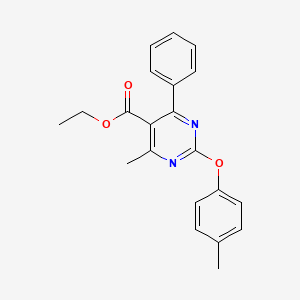
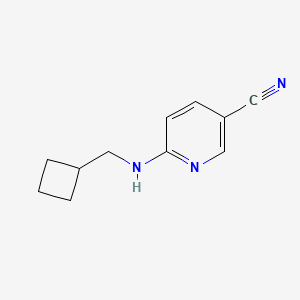
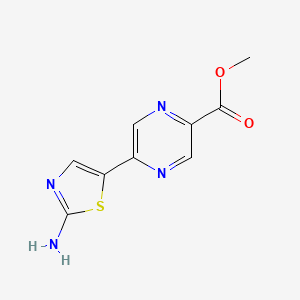
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
